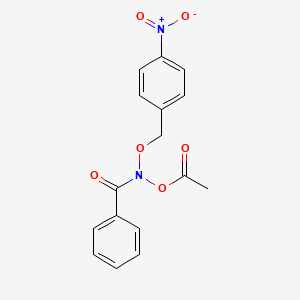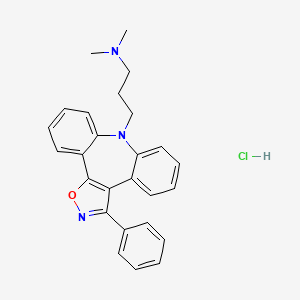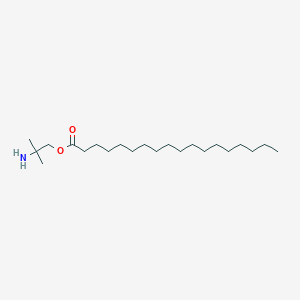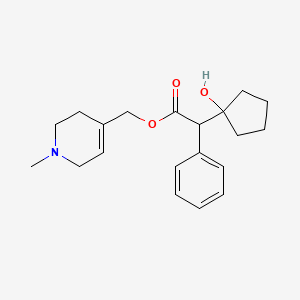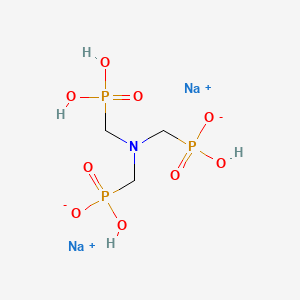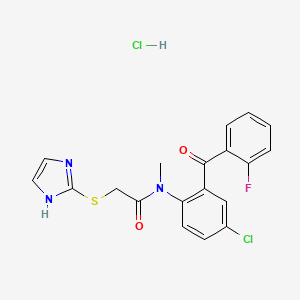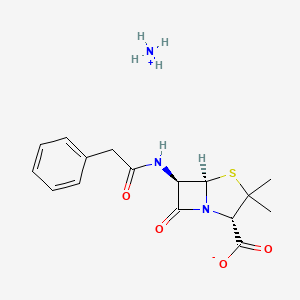
2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxylic acid moiety, a propenylthio group, and a benzopyran ester, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the propenylthio group through a substitution reaction. The final step involves esterification with the benzopyran derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the ester group, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the propenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenylthio group may yield sulfoxides, while reduction of the ester group could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the pyridinecarboxylic acid and benzopyran moieties suggests possible interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The ester linkage and aromatic groups may contribute to its activity as a drug candidate, potentially targeting specific pathways or diseases.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure suggests it may act through binding to these targets, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid moieties.
Benzopyran esters: Molecules containing the benzopyran ester linkage.
Propenylthio compounds: Compounds featuring the propenylthio group.
Uniqueness
The uniqueness of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85446-90-8 |
|---|---|
Formule moléculaire |
C38H57NO3S |
Poids moléculaire |
607.9 g/mol |
Nom IUPAC |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-prop-2-enylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C38H57NO3S/c1-10-24-43-32-19-20-34(39-25-32)37(40)41-35-29(6)30(7)36-33(31(35)8)21-23-38(9,42-36)22-13-18-28(5)17-12-16-27(4)15-11-14-26(2)3/h10,19-20,25-28H,1,11-18,21-24H2,2-9H3 |
Clé InChI |
ZVACAOQESQMIEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)SCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


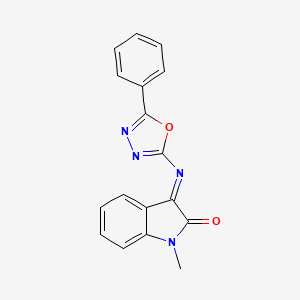
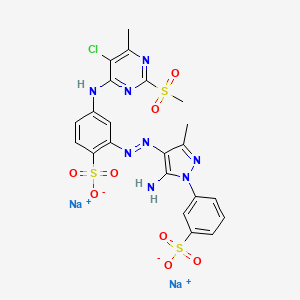
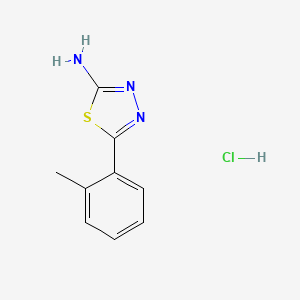
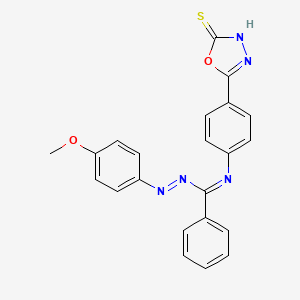
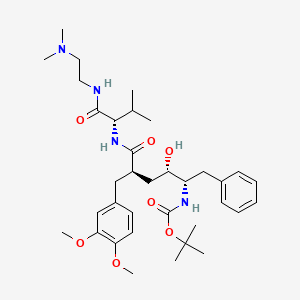
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
